molecular formula C24H38BN5O5S B13042765 4-(4-((1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-5-YL)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 2304634-70-4

4-(4-((1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-5-YL)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B13042765
CAS No.: 2304634-70-4
M. Wt: 519.5 g/mol
InChI Key: IUZTWUJHOFIRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Structure and Connectivity

The piperazine sulfonamide forms the central scaffold, with a sulfonamide group (–SO₂N–) bonded to a piperazine ring. The piperazine nitrogen atoms are dimethylated, rendering the moiety lipophilic and conformationally restricted. Attached to the para-position of the phenyl ring is a methoxy bridge (–O–CH₂–) that connects to a 1,3-dimethylpyrazole subunit. The pyrazole’s 4-position is functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a boron-containing heterocycle critical for cross-coupling reactivity.

Functional Group Analysis

Key functional groups include:

  • Sulfonamide (–SO₂N(CH₃)₂) : Imparts hydrogen-bonding capacity and influences solubility.
  • Piperazine Ring : A six-membered diamine ring that enhances metabolic stability and modulates basicity.
  • Methoxy Bridge (–O–CH₂–) : Provides conformational flexibility while maintaining electronic communication between aromatic systems.
  • Pyrazole Ring : A five-membered aromatic heterocycle with adjacent nitrogen atoms, substituted with methyl groups at positions 1 and 3 to sterically shield the boron center.
  • 1,3,2-Dioxaborolane : A five-membered boronate ester with two oxygen atoms and two geminal dimethyl groups, stabilizing the boron atom in a trigonal planar geometry.

Table 1: Molecular Formula and Key Descriptors

Property Value
Molecular Formula C₂₄H₃₈BN₅O₅S
Molecular Weight 519.47 g/mol
CAS Registry Number 2304634-70-4
Hybridization of Boron sp² (trigonal planar)

Properties

CAS No.

2304634-70-4

Molecular Formula

C24H38BN5O5S

Molecular Weight

519.5 g/mol

IUPAC Name

4-[4-[[2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-3-yl]methoxy]phenyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C24H38BN5O5S/c1-18-22(25-34-23(2,3)24(4,5)35-25)21(28(8)26-18)17-33-20-11-9-19(10-12-20)29-13-15-30(16-14-29)36(31,32)27(6)7/h9-12H,13-17H2,1-8H3

InChI Key

IUZTWUJHOFIRNX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C)COC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Typical Method:

  • Starting Material: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole or its 1,3-dimethyl derivative.
  • Reagents and Conditions: Sodium hydride (NaH) or potassium carbonate (K2CO3) as base in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Functionalization: Alkylation at the pyrazole nitrogen with (2-(chloromethoxy)ethyl)trimethylsilane or related chloromethyl ethers under inert atmosphere (argon) at 0°C to room temperature.
  • Workup: Quenching with water, extraction with ethyl acetate, drying over MgSO4 or Na2SO4, and purification by silica gel chromatography.
  • Yields: Typically range from 44% to 86% depending on exact conditions and scale.

This step yields a protected pyrazole boronate ester with a silyl-protected methoxyethyl side chain, which can be further deprotected or functionalized for subsequent coupling reactions.

Attachment of the N,N-Dimethylpiperazine-1-sulfonamide

The final stage involves sulfonamide formation on the piperazine ring and its attachment to the methoxyphenyl-pyrazole intermediate.

  • Sulfonylation: Reaction of N,N-dimethylpiperazine with sulfonyl chlorides under basic conditions.
  • Coupling: The sulfonamide-bearing piperazine is linked to the methoxyphenyl group through nucleophilic substitution or amidation reactions.
  • Conditions: Mild temperatures, use of bases like triethylamine or DIPEA in solvents such as dichloromethane or DMF.
  • Purification: Chromatography or recrystallization.

This step completes the synthesis of the target compound with the sulfonamide functionality critical for biological activity.

Summary Table of Key Preparation Steps

Step Intermediate/Reaction Reagents & Conditions Yield (%) Notes
1 Synthesis of 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole NaH (60% dispersion), DMF, (2-(chloromethoxy)ethyl)trimethylsilane, 0°C to RT, 2-16 h 44–86 Base-promoted alkylation; inert atmosphere required
2 Suzuki-Miyaura coupling of pyrazole boronate ester with halogenated methoxyphenyl Pd catalyst, Cs2CO3 or K2CO3, dioxane/H2O, 80–110°C, microwave optional 40–60 Cross-coupling forms methoxyphenyl linkage
3 Sulfonamide formation and coupling with piperazine Sulfonyl chloride, piperazine, base (Et3N), DCM or DMF, RT Variable Final functionalization step

Detailed Research Findings and Notes

  • The use of sodium hydride as a strong base in DMF or THF is critical for successful alkylation of the pyrazole nitrogen without decomposition of the boronate ester.
  • Protection of hydroxyl groups as trimethylsilyl ethers facilitates selective reactions and improves yields.
  • Microwave-assisted Suzuki coupling can significantly reduce reaction times and improve yields.
  • Purification by silica gel chromatography using hexane/ethyl acetate or petroleum ether/ethyl acetate gradients is standard.
  • The sulfonamide formation on the piperazine ring must be carefully controlled to avoid overreaction or side products.
  • Analytical characterization (MS, 1H-NMR) confirms the structure at each stage, with mass spectra showing expected molecular ion peaks (e.g., m/z 325 for pyrazole boronate intermediates).

Chemical Reactions Analysis

Types of Reactions

4-(4-((1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-5-YL)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and boronate functionalities exhibit significant anticancer properties. The incorporation of the sulfonamide group may enhance the compound's ability to target specific cancer pathways. Studies show that similar compounds have been effective against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Antimicrobial Properties

The sulfonamide group is well-known for its antimicrobial activity. This compound may serve as a lead structure for developing new antibiotics or antifungal agents. Preliminary studies suggest that modifications in the pyrazole and boronate groups can lead to enhanced antimicrobial efficacy.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, the boronate group can interact with enzymes that utilize boron as a cofactor or are involved in metabolic pathways where boron plays a critical role. This could be particularly relevant in the context of metabolic diseases or conditions involving enzyme dysregulation.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives for their anticancer properties. The results showed that modifications similar to those present in this compound resulted in significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. demonstrated that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. The study highlighted a specific derivative that shares structural components with the compound , showing effectiveness against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 4-(4-((1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-5-YL)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The piperazine sulfonamide moiety can interact with various biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its integration of boron and sulfonamide-piperazine motifs , distinguishing it from related derivatives. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Bioactivity/Application Reference
Target Compound Piperazine-sulfonamide, pyrazole-dioxaborolane, methoxy-phenyl linker Potential BNCT agent; kinase or receptor modulation (hypothesized)
1-Methyl-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine (CAS 1033743-79-1) Piperazine-sulfonyl, phenyl-dioxaborolane (no pyrazole) High structural similarity (0.99); likely similar boron delivery applications
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide Piperazine-dichlorophenyl, pentanamide linker Dopamine D3 receptor selectivity (IC₅₀ = 12 nM)
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives Pyrazoline-sulfonamide, phenolic groups Carbonic anhydrase inhibition (e.g., hCA IX: Kᵢ = 8.3–45 nM)
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazoline-carbaldehyde/ketone, halogenated aryl groups Structural confirmation via crystallography; NLO properties (DFT-supported)
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide Pyrazole-sulfonamide, dichlorophenyl substituents Antibacterial activity (e.g., S. aureus MIC = 8 µg/mL)

Key Findings

Boron-Containing Analogues: The target compound’s dioxaborolane-pyrazole distinguishes it from CAS 1033743-79-1, which lacks the pyrazole ring . This difference may influence boron localization in BNCT or alter reactivity in cross-coupling reactions.

Piperazine-Sulfonamide Derivatives: The dopamine D3 ligand 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide shares the piperazine-aryl motif but replaces sulfonamide with a pentanamide group, reducing solubility . Pyrazoline-sulfonamides (e.g., ) exhibit strong enzyme inhibition but lack boron, limiting their utility in BNCT .

Antibacterial pyrazole-sulfonamides (e.g., ) highlight the role of sulfonamide in microbial target engagement but omit piperazine and boron .

Bioactivity-Structure Correlations :

  • Clustering studies () suggest that sulfonamide-piperazine compounds share bioactivity patterns (e.g., enzyme/receptor modulation), while boronated derivatives cluster separately due to unique reactivity .
  • DFT analyses () support the role of heterocycles (pyrazole vs. pyrazoline) in tuning electronic properties and bioactivity .

Biological Activity

The compound 4-(4-((1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-5-YL)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H38BN5O5SC_{24}H_{38}BN_5O_5S, with a molecular weight of 519.47 g/mol. The structure includes a pyrazole ring, a dimethylpiperazine moiety, and a sulfonamide functional group, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC₃₈H₃₈BN₅O₅S
Molecular Weight519.47 g/mol
CAS Number2304634-70-4
Purity>97%

The compound's biological activity is primarily attributed to its interaction with various biological targets. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in tissues. Additionally, the pyrazole ring may interact with multiple receptors involved in signaling pathways related to cancer and inflammation.

Inhibition Studies

Recent studies have shown that compounds with similar scaffolds exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and development. For example, a related compound demonstrated over 50% inhibition at a concentration of 10 μM against FGFR1 .

Anticancer Potential

Research indicates that compounds containing pyrazole and sulfonamide groups have shown promise in anticancer applications. A study reported that derivatives of sulfonamide-pyrazole compounds exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Studies

  • Case Study on Antitumor Activity : A derivative similar to the target compound was investigated for its antitumor properties in vitro. The results indicated that it significantly reduced cell viability in MCF-7 (breast cancer) cells by inducing apoptosis through caspase activation .
  • In Vivo Studies : In animal models, administration of related compounds led to decreased tumor size and improved survival rates. These findings support further exploration into the therapeutic applications of this class of compounds .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profile is essential for evaluating the safety and efficacy of new drugs. Preliminary studies suggest that compounds with similar structures exhibit favorable PK properties, including good oral bioavailability and metabolic stability . However, comprehensive toxicity assessments are necessary to ensure safety in clinical applications.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazole-dioxaborolane core in this compound?

The pyrazole-dioxaborolane core can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester (dioxaborolane) group as a key intermediate. For example, the dioxaborolane moiety is typically introduced via reaction of a halogenated pyrazole precursor with bis(pinacolato)diboron (B2Pin2) under palladium catalysis (e.g., Pd(PPh3)4) . The methoxy-phenyl-piperazine-sulfonamide segment can be prepared separately through nucleophilic substitution or coupling reactions, followed by assembly of the full structure .

Q. How can structural elucidation of this compound be validated during synthesis?

Use a combination of 1H/13C NMR to confirm regiochemistry of the pyrazole and piperazine rings, FT-IR to identify sulfonamide (S=O stretching ~1350 cm⁻¹) and boronate ester (B-O stretching ~1370 cm⁻¹) groups, and high-resolution mass spectrometry (HRMS) to verify molecular weight. For crystalline intermediates, single-crystal X-ray diffraction (e.g., using SHELXL ) is recommended to resolve stereochemical ambiguities .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Screen for antimicrobial activity via broth microdilution assays (e.g., against Gram-positive/negative bacteria) and antitubulin effects using sea urchin embryo assays to assess antimitotic potential . For kinase or receptor targeting, employ fluorescence polarization or radioligand binding assays (e.g., σ1 receptor antagonism studies as in ).

Advanced Research Questions

Q. How can synthetic yields be optimized for the Suzuki-Miyaura coupling step involving the dioxaborolane group?

Optimize reaction conditions by:

  • Testing Pd catalysts (e.g., PdCl2(dppf) vs. Pd(OAc)2 with SPhos ligand) .
  • Adjusting solvent polarity (e.g., toluene/ethanol mixtures) to stabilize intermediates.
  • Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity . Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS , and purify via flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH).

Q. How should contradictory data in NMR and HRMS results be resolved during characterization?

Contradictions often arise from residual solvents, tautomerism (e.g., in pyrazole rings), or diastereomeric impurities. Strategies include:

  • Variable-temperature NMR to detect dynamic processes (e.g., hindered rotation in sulfonamide groups).
  • 2D NMR techniques (COSY, HSQC) to assign overlapping signals.
  • HPLC purification coupled with chiral stationary phases to isolate enantiomers .

Q. What computational methods are effective for predicting binding modes of this compound to biological targets?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous targets (e.g., σ1 receptor PDB: 5HK1). Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability. For FLAP inhibitors, compare ligand efficiency metrics (LE, LLE) with known compounds like BI 665915 .

Q. How can the metabolic stability of the dioxaborolane group be assessed in vitro?

Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Monitor hydrolysis of the dioxaborolane to boronic acid under physiological pH (7.4) and compare degradation rates. Use 19F NMR (if fluorinated analogs exist) or boron-specific detection methods (e.g., ICP-MS) for trace analysis .

Methodological Notes

  • Crystallography : For ambiguous stereochemistry, submit crystals to synchrotron facilities (e.g., Diamond Light Source) for high-resolution data collection .
  • SAR Studies : Use Free-Wilson analysis to deconvolute contributions of the dioxaborolane, pyrazole, and sulfonamide moieties to activity .
  • Data Reproducibility : Adhere to FAIR data principles by depositing spectral data in public repositories (e.g., PubChem ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.